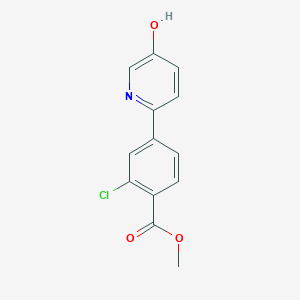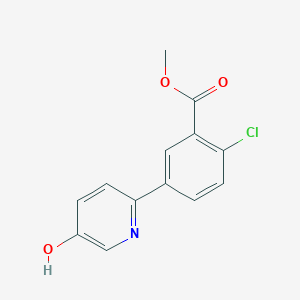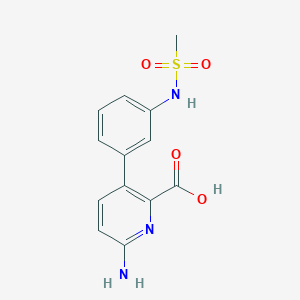
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid (6-APA) is a synthetic organic compound with a molecular formula of C12H15NO3. It is a white crystalline solid that is soluble in water, ethanol, and methanol. 6-APA has a variety of applications in scientific research, including its use as a reagent for the synthesis of small molecules, as a ligand for the binding of metal ions, and as a component of various biochemical and physiological processes.
科学的研究の応用
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of small molecules, such as amino acids, peptides, and nucleotides. It has also been used as a ligand for the binding of metal ions, such as zinc and copper, to proteins and other molecules. In addition, 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been used in the study of biochemical and physiological processes, such as the regulation of enzyme activity and the regulation of gene expression.
作用機序
The mechanism of action of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% is not completely understood, but it is believed to involve the binding of the compound to specific receptors on the surface of cells. This binding triggers a cascade of biochemical reactions, resulting in the activation of various enzymes and other proteins. The activation of these proteins leads to the regulation of various biochemical and physiological processes, such as the regulation of enzyme activity and the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% are not completely understood, but it is believed to be involved in the regulation of enzyme activity and gene expression. Studies have shown that 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% can modulate the activity of certain enzymes, such as proteases and kinases, and that it can also affect the expression of certain genes. In addition, 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been shown to have an effect on the metabolism of certain nutrients, such as carbohydrates and lipids.
実験室実験の利点と制限
The use of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is also relatively stable, making it suitable for a variety of applications. In addition, 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% is soluble in water, ethanol, and methanol, making it easy to work with in the laboratory. However, 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% can also be toxic in high concentrations, so it is important to use appropriate safety precautions when handling the compound.
将来の方向性
The potential applications of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% are still being explored, and there are a number of potential future directions for research. These include the development of new synthesis methods, the study of the compound’s effects on other biochemical and physiological processes, and the exploration of its potential therapeutic applications. In addition, 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% could be used in the development of new diagnostic tests and therapeutic agents, as well as in the study of the mechanisms of drug action.
合成法
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% can be synthesized in a number of ways. The most commonly used method is the reaction of pyrrolidinylcarbonylphenol with 6-aminohexanoic acid in the presence of a base such as sodium hydroxide. This reaction yields 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% as the main product, along with other byproducts. Other methods for the synthesis of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% include the reaction of pyrrolidinylcarbonylphenol with acetic anhydride and the reaction of pyrrolidinylcarbonylphenol with ethyl chloroformate.
特性
IUPAC Name |
6-amino-3-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c18-14-7-6-13(15(19-14)17(22)23)11-4-3-5-12(10-11)16(21)20-8-1-2-9-20/h3-7,10H,1-2,8-9H2,(H2,18,19)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVQUDMCGJBLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(N=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6415652.png)
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-hydroxypyridine, 95%](/img/structure/B6415666.png)

![6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415676.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95%](/img/structure/B6415679.png)







